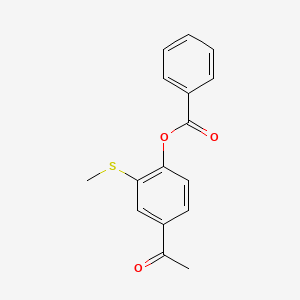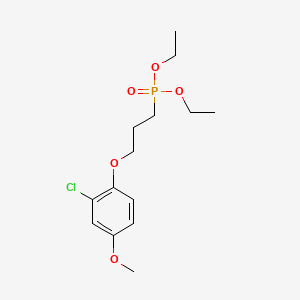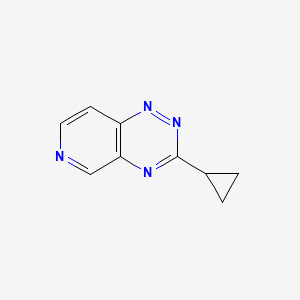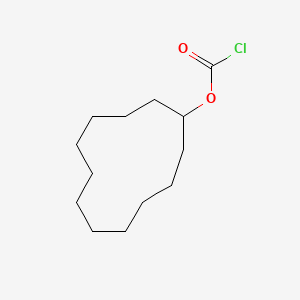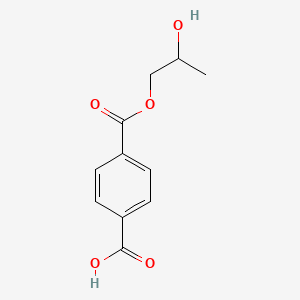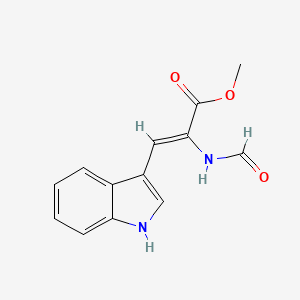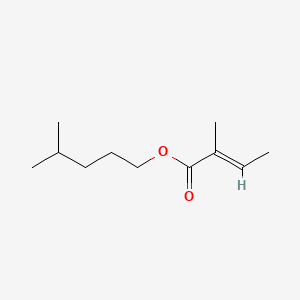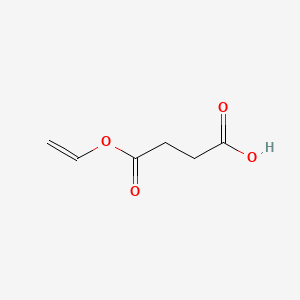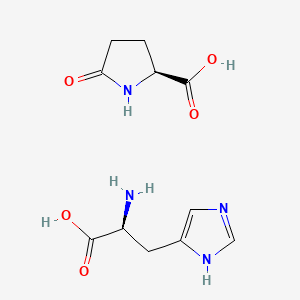![molecular formula C20H22N4O3 B12664285 2-[[4-(Morpholino)phenyl]azo]acetoacetanilide CAS No. 84604-33-1](/img/structure/B12664285.png)
2-[[4-(Morpholino)phenyl]azo]acetoacetanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 283-312-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→C8H12N4+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
化学反应分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals generated by the decomposition of 2,2’-azobis(2-methylpropionitrile) can add to monomers, leading to the formation of polymers.
Substitution Reactions: In some cases, the free radicals can participate in substitution reactions, replacing hydrogen atoms in organic molecules.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out under thermal conditions, with temperatures ranging from 60°C to 80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are free radicals, which can further react with monomers to form polymers. The specific products depend on the nature of the monomers used in the polymerization process.
科学研究应用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers, copolymers, and block copolymers. Its ability to generate free radicals makes it a valuable tool in studying radical polymerization mechanisms.
Biology: In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound for investigating oxidative stress and its impact on cellular processes.
Medicine: The compound is used in the development of drug delivery systems, where its radical-initiating properties are harnessed to create polymer-based carriers for controlled drug release.
Industry: In industrial applications, 2,2’-azobis(2-methylpropionitrile) is used in the production of plastics, rubbers, and adhesives. Its role as a radical initiator is crucial in achieving desired polymer properties.
作用机制
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals can initiate polymerization reactions by adding to monomers, leading to the formation of polymer chains. The decomposition process can be represented as follows:
C8H12N4→2C4H6N2⋅
The generated radicals can then react with monomers, propagating the polymerization process. The specific molecular targets and pathways depend on the nature of the monomers and the reaction conditions.
相似化合物的比较
2,2’-azobis(2-methylpropionitrile) is unique in its ability to generate free radicals under relatively mild thermal conditions. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator, benzoyl peroxide decomposes to generate benzoyloxy radicals. It is often used in polymerization reactions but requires higher temperatures for decomposition.
2,2’-azobis(isobutyronitrile): This compound is structurally similar to 2,2’-azobis(2-methylpropionitrile) and also serves as a radical initiator. it has different thermal decomposition properties and is used in specific polymerization processes.
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its efficient radical generation at moderate temperatures, making it a versatile and widely used compound in various scientific and industrial applications.
属性
CAS 编号 |
84604-33-1 |
|---|---|
分子式 |
C20H22N4O3 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
2-[(4-morpholin-4-ylphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C20H22N4O3/c1-15(25)19(20(26)21-16-5-3-2-4-6-16)23-22-17-7-9-18(10-8-17)24-11-13-27-14-12-24/h2-10,19H,11-14H2,1H3,(H,21,26) |
InChI 键 |
CPMFUSJRVHGYCR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)

